molecular formula C11H19FN2O4 B2845963 4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid CAS No. 2248328-64-3

4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B2845963
CAS No.: 2248328-64-3
M. Wt: 262.281
InChI Key: WGPNHLMFUYSENG-UHFFFAOYSA-N
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Description

4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. This compound is likely utilized as a building block in pharmaceutical synthesis, particularly for its conformational rigidity and tailored reactivity .

Properties

IUPAC Name

3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O4/c1-10(2,3)18-9(17)14-5-7-4-13-6-11(7,12)8(15)16/h7,13H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPNHLMFUYSENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is the protection of the amine group followed by fluorination and subsequent deprotection. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and reagents like diethylaminosulfur trifluoride (DAST) for fluorination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc group serves as a transient protecting group for the amine, enabling selective functionalization of other sites.

Reaction Conditions Outcome References
Boc Deprotection4 M HCl in dioxane, 60°C, 2–4 hrsFree amine generation (HCl salt forms)
Trifluoroacetic acid (TFA), CH₂Cl₂, 0°C–RT, 1 hrCleavage of Boc without affecting carboxylic acid

Key Findings :

  • Acidic conditions (HCl or TFA) selectively remove the Boc group while preserving the fluorine and carboxylic acid functionalities .
  • Deprotection efficiency depends on solvent polarity and temperature .

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions, critical for prodrug design or conjugation.

Reaction Reagents/Conditions Products References
Esterification(CH₃)₂SO₄, K₂CO₃, DMF, 50°C, 12 hrsMethyl ester (improved lipophilicity)
Amide CouplingEDC·HCl, HOBt, DIPEA, CH₂Cl₂, RT, 24 hrsAmides (e.g., with primary/secondary amines)
Activation as Mixed AnhydrideClCO₂iPr, N-methylmorpholine, THF, −15°CIntermediate for peptide coupling

Key Findings :

  • Esterification with dimethyl sulfate under basic conditions proceeds with >80% yield .
  • Carbodiimide-mediated amidation is efficient for generating bioactive conjugates .

Substitution Reactions at Fluorine

The C–F bond’s stability limits substitution, but specific conditions enable transformations.

Reaction Conditions Outcome References
Nucleophilic Aromatic SubstitutionNot observed under standard conditionsFluorine remains inert due to strong C–F bond
Radical DefluorinationBu₃SnH, AIBN, toluene, 110°C, 48 hrsPartial defluorination (low yield, <20%)

Key Findings :

  • Fluorine at position 3 resists substitution unless activated by electron-withdrawing groups .
  • Radical-based methods show limited practicality due to competing side reactions .

Reductive Alkylation of the Deprotected Amine

The free amine (post-Boc removal) participates in reductive amination.

Reaction Conditions Outcome References
Reductive AminationAldehyde/ketone, NaBH₃CN, MeOH, RT, 12 hrsSecondary/tertiary amine derivatives
AcylationAcetyl chloride, TEA, CH₂Cl₂, 0°C–RT, 6 hrsAcetamide product (quantitative yield)

Key Findings :

  • NaBH₃CN enables efficient reductive amination without reducing the carboxylic acid .
  • Acylation reactions proceed rapidly under mild conditions .

Scientific Research Applications

Drug Design and Development

The compound serves as a critical building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can lead to enhanced activity against specific biological targets. For instance, derivatives of this compound have been explored for their efficacy as dual-target mu-opioid receptor agonists and dopamine D3 receptor antagonists/partial agonists, which are relevant in treating disorders such as pain and addiction .

Synthesis of Bioactive Molecules

The tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality is advantageous for synthetic routes involving amine chemistry. The compound can be utilized in the synthesis of various bioactive molecules, including amino acids and other heterocycles, which are essential in drug discovery .

Fluorine Chemistry

Fluorinated compounds often exhibit unique pharmacological properties due to the electronegativity and size of fluorine. The presence of fluorine in this pyrrolidine derivative enhances lipophilicity and can improve binding affinity to biological targets, making it a valuable candidate for further exploration in medicinal chemistry .

Case Studies

Study Findings Implications
Study on Dual-Target AgonistsIdentified new structural scaffolds with high affinity for mu-opioid receptors and selectivity for dopamine D3 receptors .Potential for developing treatments for pain management with reduced side effects associated with traditional opioids.
Synthesis of Fluorinated CompoundsDemonstrated efficient synthetic pathways leading to various amino acid derivatives using 4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid as a precursor .Highlights the versatility of this compound in creating diverse chemical libraries for drug discovery.
Pharmacological EvaluationEvaluated the pharmacokinetic properties of derivatives, indicating improved blood-brain barrier permeability due to fluorination .Suggests potential applications in central nervous system-targeted therapies.

Mechanism of Action

The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. The compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

  • Core Structure : Pyrrolidine ring (shared with the target compound).
  • Position 4: 1,3-Benzodioxol group (enhances aromatic interactions).
  • Physicochemical Data :
    • Molecular Weight: 466.43 g/mol (C22H22F3N3O5).
    • FTIR Peaks: 1675 cm⁻¹ (carbonyl stretch from Boc/urea), 1601 cm⁻¹ (aromatic C=C).
    • Yield/Purity: 68% crude yield, >99% purity .
  • Key Differences: The trifluoromethylphenyl urea and benzodioxol substituents increase steric bulk and lipophilicity compared to the target compound’s Boc-aminomethyl and fluorine groups.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Core Structure : Piperidine (6-membered ring vs. pyrrolidine’s 5-membered ring).
  • Substituents :
    • Boc group at position 1 (similar protection strategy).
    • Phenyl group at position 4 (introduces aromaticity).
  • Molecular Weight: 305.37 g/mol (C17H23NO4).

PharmaBlock Cyclohexane Derivatives (e.g., PBZS1035)

  • Core Structure: Cyclohexane (non-aromatic, 6-membered carbocycle).
  • Substituents: Boc-protected amino group and carboxylic acid (similar functional groups).
  • Molecular Weight: 249.30 g/mol (C12H21NO4).

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Spectral Data Yield (%) Purity (%)
Target Compound Pyrrolidine 3-F, 4-(Boc-aminomethyl), 3-COOH C11H19FN2O4 ~262.28 N/A N/A N/A
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... Pyrrolidine 3-(Trifluoromethylphenyl urea), 4-benzodioxol C22H22F3N3O5 466.43 FTIR: 1675 cm⁻¹, MS: 466 m/z 68 >99
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH Piperidine 1-Boc, 4-phenyl C17H23NO4 305.37 N/A N/A N/A
PBZS1035 Cyclohexane 3-Boc-amino, 1-COOH C12H21NO4 249.30 N/A N/A N/A

Biological Activity

4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H18_{18}F1_{1}N1_{1}O4_{4}
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 113525-98-7

The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis.

Biological Activity Overview

The biological activity of the compound is primarily associated with its role as an inhibitor in various biochemical pathways. Here are key findings from recent studies:

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds, including those with fluorine substitutions, exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in cancer cell lines such as HeLa and L1210 with IC50_{50} values in the low micromolar range (4-10 μM) .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases and enzymes that play crucial roles in cell signaling pathways. For example, compounds with similar structures have demonstrated the ability to inhibit kinases involved in tumor growth and survival, such as Pim kinases and FGFRs (Fibroblast Growth Factor Receptors) .

Case Studies

  • In Vitro Studies :
    • In a study assessing antiproliferative activity, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic index .
  • In Vivo Studies :
    • Animal models treated with similar pyrrolidine derivatives showed reduced tumor growth rates compared to control groups. These studies suggest that the compound could be a promising candidate for further development in cancer therapy .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50_{50} Reference
AntiproliferativeHeLa6 μM
AntiproliferativeL12108 μM
Tumor Growth InhibitionMouse ModelSignificant Reduction

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for 4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step processes:

  • Protection of the amine : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino moiety, often using Boc-anhydride under basic conditions .
  • Fluorination : Fluorine is introduced at the 3-position of the pyrrolidine ring via electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic displacement in a stereocontrolled manner .
  • Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions yields the final carboxylic acid .
  • Key considerations : Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral catalysts for enantiomeric control) are critical for yield and purity .

Q. How is the purity and stereochemical integrity of this compound validated?

  • Methodological Answer :

  • Analytical Techniques : High-Performance Liquid Chromatography (HPLC) with chiral columns is used to confirm enantiomeric excess (>98% purity) .
  • Spectroscopic Methods : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR verify structural integrity, while X-ray crystallography resolves absolute stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure ventilation to avoid inhalation .
  • Storage : Store in a cool, dry environment (-20°C) under inert gas (e.g., argon) to prevent Boc-group degradation .
  • Incompatibilities : Avoid strong acids/bases, which may cleave the Boc group or protonate the carboxylic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in fluorination steps?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorinating agent reactivity .
  • Temperature Control : Lower temperatures (-20°C to 0°C) minimize side reactions during electrophilic fluorination .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu complexes) improve regioselectivity in trifluoromethylation .
  • Data-Driven Adjustments : Monitor reaction progress via TLC or inline FTIR to identify bottlenecks .

Q. How do fluorination and Boc protection influence the compound’s bioactivity in drug discovery?

  • Methodological Answer :

  • Fluorine Effects : Enhances metabolic stability and membrane permeability via hydrophobic interactions; alters pKa of adjacent groups .
  • Boc Group Role : Temporarily masks the amine, enabling selective functionalization of other sites (e.g., carboxylic acid coupling) .
  • Case Study : In protease inhibitors, the Boc group is later deprotected to expose the amine for target binding .

Q. How should researchers address contradictory data in stereochemical assignments?

  • Methodological Answer :

  • Cross-Validation : Combine NMR nuclear Overhauser effect (NOE) experiments with computational modeling (DFT) to confirm spatial arrangements .
  • Chiral Derivatization : Use Mosher’s acid to convert enantiomers into diastereomers for unambiguous assignment via 1H^{1}\text{H}-NMR .
  • Crystallography : Single-crystal X-ray analysis provides definitive stereochemical proof .

Q. What strategies mitigate racemization during Boc deprotection?

  • Methodological Answer :

  • Acidic Conditions : Use mild acids (e.g., TFA in DCM at 0°C) to avoid protonation of chiral centers .
  • Microwave-Assisted Deprotection : Reduces exposure time to harsh conditions, preserving stereochemistry .
  • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect racemization in real time .

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